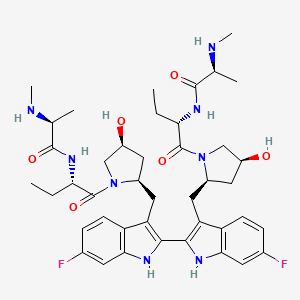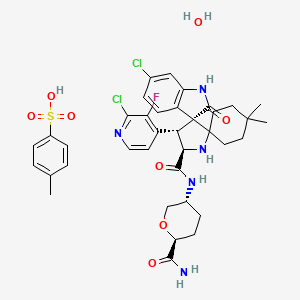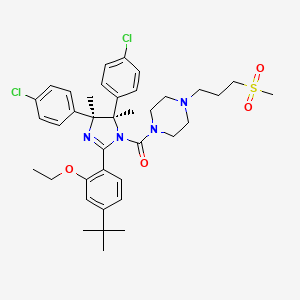
SB 743921
Übersicht
Beschreibung
SB-743921 is a potent inhibitor of the kinesin spindle protein Eg5 (Ki = 0.5 nM for microtubule-stimulated ATPase activity). It inhibits the growth of HCT116 colon, LNCaP and PC3 prostate, K562 leukemia, BxPC-3 pancreas, and NCI-H1299 lung cancer cell lines in vitro (GI50s = 25, 22, 48, 50, 80, and 82 nM, respectively). In vivo, SB-743921 induces complete tumor regression in a COLO 205 mouse xenograft model and partial regression in MCF-7, SK-MES, H69, and OVCAR-3 mouse xenograft models. SB-743921 (2.5-10 mg/kg) also reduces tumor volume in a dose-dependent manner in a diffuse large B cell lymphoma (DLBCL) mouse xenograft model.
SB-743921 is a synthetic small molecule with potential antineoplastic properties. SB-743921 selectively inhibits kinesin spindle protein (KSP), an important protein involved in the early stages of mitosis that is expressed in proliferating cells. Inhibition of KSP results in inhibition of mitotic spindle assembly and interrupts cell division, thereby causing cell cycle arrest and induction of apoptosis.
Wissenschaftliche Forschungsanwendungen
Behandlung von akuter lymphatischer Leukämie (ALL) im Kindesalter
SB 743921 wurde als ein Schlüsselgen im Behandlungsprozess von ALL im Kindesalter identifiziert {svg_1}. Es wurde festgestellt, dass es die Zellproliferation hemmt und den Zellzyklusfortschritt in der G2/M-Phase stoppt {svg_2}. Dies macht es zu einem vielversprechenden therapeutischen Ziel für ALL im Kindesalter {svg_3}.
Behandlung von hellzelligem Nierenzellkarzinom
Die Behandlung mit SB-743921 in Zellen des hellzelligen Nierenzellkarzinoms hemmt bemerkenswert die proliferative und migratorische Fähigkeit sowie den Epithelial-Mesenchymalen Übergang (EMT)-Prozess und stimuliert die Apoptose von Zellen {svg_4}.
Behandlung von aggressivem diffusem großzelligen B-Zell-Lymphom
This compound hat in In-vivo- und In-vitro-Modellen von aggressivem diffusem großzelligen B-Zell-Lymphomen eine deutliche Aktivität gezeigt {svg_5}. Es induziert eine mitotische Spindelfunktionsstörung und einen Zellzyklusarrest durch Hemmung von Eg5 {svg_6}.
Behandlung verschiedener Tumorzellen
Es wurde festgestellt, dass this compound das Wachstum einer Reihe von Tumorzellen in vitro hemmt, darunter Dickdarm (HCT 116), Prostata (PC-3) und Leukämie (K-562) Krebszelllinien {svg_7}.
Potenzielle Verwendung bei nicht näher spezifizierten Krebsarten/Tumoren
This compound wurde für die Verwendung/Behandlung bei nicht näher spezifizierten Krebsarten/Tumoren untersucht {svg_8}.
Potenzielle Verwendung bei Non-Hodgkin-Lymphom
This compound wurde auch für die Verwendung/Behandlung bei Non-Hodgkin-Lymphomen untersucht {svg_9}.
Wirkmechanismus
Target of Action
SB 743921, also known as ®-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, primarily targets the Kinesin Spindle Protein (KSP), also known as Eg5 . KSP is a mitotic kinesin protein essential for cell cycle control and motility .
Mode of Action
this compound acts as a potent inhibitor of KSP’s ATPase activity . It selectively targets rapidly dividing cells and disrupts spindle formation during cell division . This leads to cell cycle arrest in the G2/M phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the mitotic phase. By inhibiting KSP, this compound disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in clinical studies . The maximum plasma concentration and area under the plasma concentration time curve appear to increase proportionally with dose .
Result of Action
The inhibition of KSP by this compound results in cell cycle arrest in the G2/M phase, leading to apoptosis, or programmed cell death . This has shown cytotoxic activity in a spectrum of tumor cell lines . In preclinical cancer models, this compound has demonstrated promising efficacy, including complete regressions in some cases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s efficacy has been demonstrated in preclinical models of cancer, suggesting that it can effectively function in the complex environment of a tumor .
Biochemische Analyse
Biochemical Properties
SB 743921 has shown to have greater than 40,000 fold selectivity for KSP over other kinesins . It plays a significant role in biochemical reactions by interacting with the kinesin spindle protein, leading to the inhibition of the ATPase activity of this protein .
Cellular Effects
The compound this compound has been observed to induce mitotic spindle dysfunction and cell cycle arrest by inhibiting Eg5 . This impacts cell function significantly, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the kinesin spindle protein, leading to the inhibition of the ATPase activity of this protein . This results in the disruption of the mitotic spindle function and induces cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Preliminary Phase 1 studies have demonstrated that this compound is not associated with any neuropathy like other anti-mitotic agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum-tolerated dose (MTD) of SB-743921 as a 1-h infusion every 21 days was established as 4 mg/m² .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with the kinesin spindle protein and the subsequent inhibition of the ATPase activity of this protein .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interaction with the kinesin spindle protein .
Subcellular Localization
The subcellular localization of this compound is likely to be in the region of the mitotic spindle, given its interaction with the kinesin spindle protein .
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMZVWABFOLFGV-LNLSOMNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678822 | |
| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940929-33-9 | |
| Record name | SB-743921 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940929339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-743921 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW6FB68GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SB-743921?
A1: SB-743921 selectively inhibits the kinesin spindle protein (KSP), also known as Eg5. [, , , , , , , , , , , , , , , , , ]
Q2: How does SB-743921 interact with KSP?
A2: SB-743921 binds to the ATP-binding domain of KSP with high affinity (Ki = 0.1 nM). [] This binding prevents KSP from utilizing ATP, which is essential for its function. [, ]
Q3: What is the role of KSP in cell division?
A3: KSP is a motor protein crucial for the assembly and maintenance of the mitotic spindle, a structure responsible for separating chromosomes during cell division. [, , ]
Q4: What are the downstream effects of KSP inhibition by SB-743921?
A4: Inhibiting KSP with SB-743921 disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells. [, , , , , , , , , , , , ]
Q5: Does SB-743921 affect TP53 status in cancer cells?
A6: Recent research suggests that SB-743921 might be particularly effective in killing TP53-mutant cancer cells. [, , ] These cells exhibit increased sensitivity to KIF11 inhibition, potentially due to the impaired p53-mediated cell cycle checkpoints. [, ] Further studies are needed to confirm the clinical significance of this observation.
Q6: What is the molecular formula of SB-743921?
A6: The molecular formula of SB-743921 is C31H35ClN2O3 • HCl.
Q7: What is the molecular weight of SB-743921?
A7: The molecular weight of SB-743921 is 551.5 g/mol.
Q8: Is spectroscopic data available for SB-743921?
A8: While specific spectroscopic data is not detailed within the provided research articles, it is safe to assume that standard characterization techniques such as NMR and mass spectrometry were used during the development of this compound.
Q9: What is the preclinical efficacy of SB-743921?
A9: SB-743921 has demonstrated significant antitumor activity in various preclinical models, including:
- In vitro: Potent cytotoxicity against a panel of cancer cell lines, including lymphoma, breast cancer, multiple myeloma, and others. [, , , , , , , , ]
- In vivo: Significant tumor growth inhibition and improved survival in xenograft models of lymphoma, breast cancer, and Ewing sarcoma. [, , , , , , ]
Q10: What about the clinical trials of SB-743921?
A11: SB-743921 has undergone Phase I and I/II clinical trials in patients with lymphoma. [, , , ] The trials aimed to establish the safety profile, pharmacokinetics, and maximum tolerated dose of the drug.
Q11: What are the key findings from the clinical trials?
A11: Key findings from Phase I/II trials of SB-743921 include:
- Tolerability: SB-743921 was generally well-tolerated, with neutropenia being the primary dose-limiting toxicity. [, , , ]
- Pharmacokinetics: SB-743921 displayed favorable pharmacokinetic properties, including dose-proportional exposure and a manageable half-life. [, , ]
- Efficacy: Preliminary evidence of antitumor activity, including partial responses, was observed in patients with lymphoma, particularly Hodgkin Lymphoma. [, , ]
Q12: What are the known resistance mechanisms to SB-743921?
A14: Studies have identified point mutations in the KSP ATP-binding pocket that can confer resistance to SB-743921. [, ]
Q13: Is this resistance solely due to steric hindrance at the binding site?
A15: Interestingly, research suggests that resistance to SB-743921 might not solely be due to direct steric hindrance at the binding site. [, ] Changes in protein flexibility and altered energy fluctuation pathways within KSP, termed \"resistance by allostery,\" are also implicated in resistance mechanisms. [, ]
Q14: What are the main toxicities associated with SB-743921?
A16: Neutropenia (low white blood cell count) is the primary dose-limiting toxicity observed in clinical trials of SB-743921. [, , , ] The use of prophylactic G-CSF (granulocyte colony-stimulating factor) is being investigated to mitigate this side effect. [, , ]
Q15: Are there other toxicities of concern?
A17: Importantly, SB-743921 does not appear to cause peripheral neuropathy, a common and often debilitating side effect associated with other anti-mitotic agents like taxanes. [, ] This difference in toxicity profile highlights a potential advantage of KSP inhibitors like SB-743921.
Q16: What are the future directions for SB-743921 research?
A16: Future research directions for SB-743921 include:
- Mechanism-based combination therapies: Exploring synergistic combinations with other anticancer agents, such as bortezomib, to enhance efficacy and overcome resistance. [, ]
- Biomarker development: Identifying biomarkers that can predict response to SB-743921 and guide patient selection for therapy. []
- Drug delivery optimization: Developing novel drug delivery strategies to enhance tumor targeting and improve the therapeutic index of SB-743921. []
Q17: What are the potential applications of SB-743921 in cancer therapy?
A17: SB-743921 holds promise as a potential therapeutic agent for various cancers, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)

![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)







